molecular formula C11H9BrO4 B10781222 Bromebric acid CAS No. 5711-40-0

Bromebric acid

Cat. No.: B10781222
CAS No.: 5711-40-0
M. Wt: 285.09 g/mol
InChI Key: UPZFHUODAYGHDZ-RMKNXTFCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bromebric acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents under controlled conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Bromebric acid exerts its effects through its cytostatic and antineoplastic properties. It interferes with the cell division process, inhibiting the growth and proliferation of cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cell division and apoptosis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chemical structure and its potent cytostatic and antineoplastic properties. Unlike other similar compounds, it has shown significant activity against various types of cancer cells in preclinical studies .

Properties

CAS No.

5711-40-0

Molecular Formula

C11H9BrO4

Molecular Weight

285.09 g/mol

IUPAC Name

(E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H9BrO4/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14/h2-6H,1H3,(H,13,14)/b9-6+

InChI Key

UPZFHUODAYGHDZ-RMKNXTFCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C\C(=O)O)/Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br

melting_point

500 to 505 °F (NTP, 1992)

physical_description

Cytembena is a white to off-white powder. (NTP, 1992)

solubility

50 to 100 mg/mL at 70 °F (NTP, 1992)

Origin of Product

United States

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